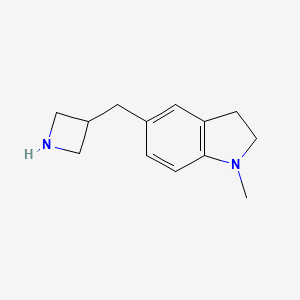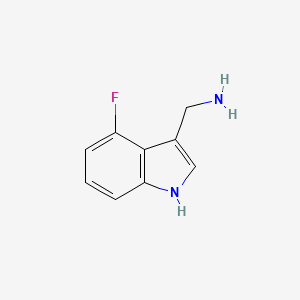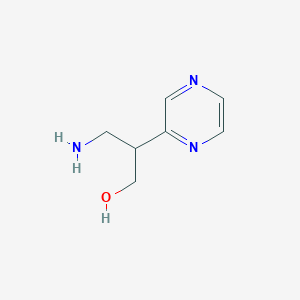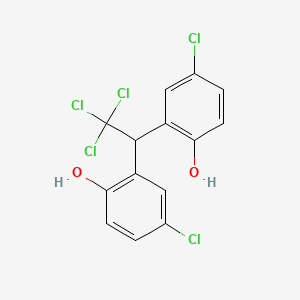
Phenol, (2,2'-(2,2,2-trichloroethylidene)bis(4-chloro-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) is a chemical compound known for its unique structure and properties. It is a derivative of phenol, where the phenolic hydroxyl groups are substituted with chlorine atoms and a trichloroethylidene group. This compound is used in various scientific and industrial applications due to its chemical reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) typically involves the reaction of phenol with trichloroacetaldehyde in the presence of a catalyst. The reaction conditions often include the use of an acidic medium to facilitate the formation of the trichloroethylidene bridge between the phenolic rings .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the trichloroethylidene group to less chlorinated derivatives.
Substitution: The chlorine atoms on the phenolic rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, quinones, and substituted phenolic compounds .
Aplicaciones Científicas De Investigación
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Research is ongoing to explore its potential as an antiseptic and in the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) involves its interaction with cellular components, leading to the disruption of microbial cell membranes and inhibition of enzyme activity. The trichloroethylidene group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorophen: Another chlorinated phenol with similar antimicrobial properties.
Hexachlorophene: Known for its use as an antiseptic and disinfectant.
Triclosan: A widely used antimicrobial agent in personal care products.
Uniqueness
Phenol, (2,2’-(2,2,2-trichloroethylidene)bis(4-chloro-) is unique due to its specific trichloroethylidene substitution, which imparts distinct chemical reactivity and biological activity compared to other chlorinated phenols .
Propiedades
Número CAS |
56960-92-0 |
|---|---|
Fórmula molecular |
C14H9Cl5O2 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
4-chloro-2-[2,2,2-trichloro-1-(5-chloro-2-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H9Cl5O2/c15-7-1-3-11(20)9(5-7)13(14(17,18)19)10-6-8(16)2-4-12(10)21/h1-6,13,20-21H |
Clave InChI |
HDYCPSGGGILQTK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(C2=C(C=CC(=C2)Cl)O)C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)

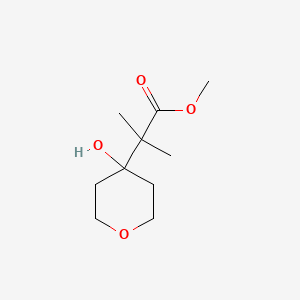
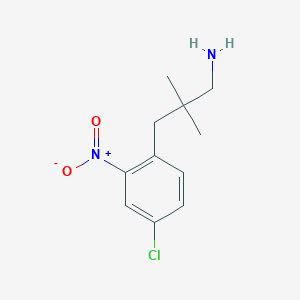

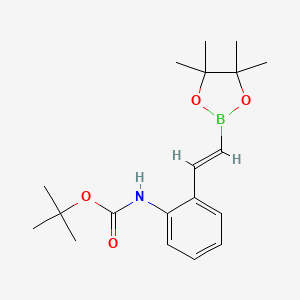
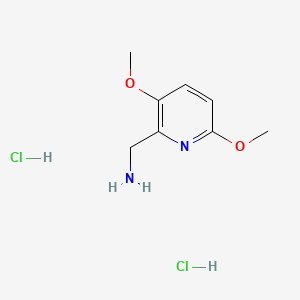
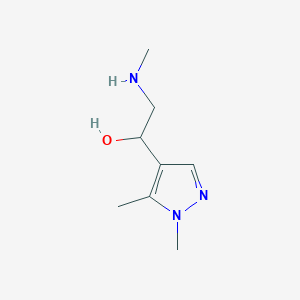
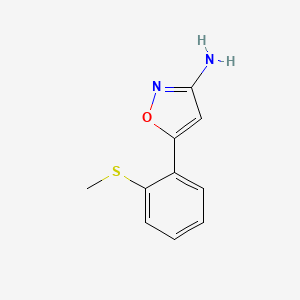
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
